molecular formula C13H23N B12641900 4-Methyldodecene-1-nitrile CAS No. 93882-38-3

4-Methyldodecene-1-nitrile

Cat. No.: B12641900
CAS No.: 93882-38-3
M. Wt: 193.33 g/mol
InChI Key: MXRVPBVPWKZJCS-PKNBQFBNSA-N
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Description

4-Methyldodecene-1-nitrile is an organic compound with the molecular formula C13H23N It is characterized by a nitrile group (-CN) attached to a 12-carbon chain with a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyldodecene-1-nitrile can be synthesized through several methods. One common approach involves the reaction of 4-methyldodecene with a nitrile source under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and distillation to achieve high purity levels of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methyldodecene-1-nitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The compound can participate in substitution reactions where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Various nucleophiles can be used to replace the nitrile group under suitable conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Depending on the nucleophile, different substituted products can be formed.

Scientific Research Applications

4-Methyldodecene-1-nitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving nitrile metabolism and enzymatic reactions.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyldodecene-1-nitrile involves its interaction with specific molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to interact with enzymes and other proteins involved in these pathways.

Comparison with Similar Compounds

4-Methyldodecene-1-nitrile can be compared with other nitrile-containing compounds such as:

    Acetonitrile (CH3CN): A simple nitrile used as a solvent in organic synthesis.

    Benzonitrile (C6H5CN): An aromatic nitrile used in the synthesis of pharmaceuticals and agrochemicals.

    Adiponitrile (NC(CH2)4CN): A dinitrile used in the production of nylon.

Uniqueness: this compound is unique due to its long carbon chain and the presence of a methyl group, which imparts distinct chemical properties and reactivity compared to simpler nitriles.

Properties

CAS No.

93882-38-3

Molecular Formula

C13H23N

Molecular Weight

193.33 g/mol

IUPAC Name

(E)-4-methyldodec-2-enenitrile

InChI

InChI=1S/C13H23N/c1-3-4-5-6-7-8-10-13(2)11-9-12-14/h9,11,13H,3-8,10H2,1-2H3/b11-9+

InChI Key

MXRVPBVPWKZJCS-PKNBQFBNSA-N

Isomeric SMILES

CCCCCCCCC(C)/C=C/C#N

Canonical SMILES

CCCCCCCCC(C)C=CC#N

Origin of Product

United States

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